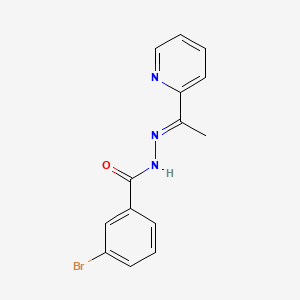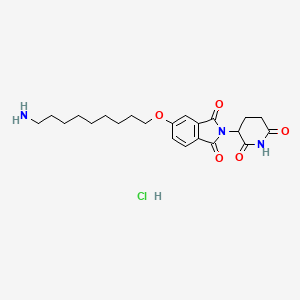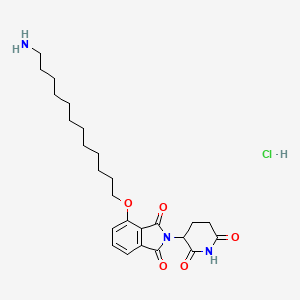
Thalidomide-4-O-C12-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-4-O-C12-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness in pregnant women. due to its teratogenic effects, its use was discontinued. Thalidomide-4-O-C12-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein and can be connected to the ligand for protein by a linker to form PROTACs (proteolysis-targeting chimeras) .
Preparation Methods
The synthesis of Thalidomide-4-O-C12-NH2 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with thalidomide as the starting material.
Functionalization: The thalidomide molecule is functionalized to introduce the 4-O-C12-NH2 group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Thalidomide-4-O-C12-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thalidomide-4-O-C12-NH2 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: The compound is used to study protein-protein interactions and the role of cereblon in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting diseases where protein degradation is beneficial.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Thalidomide-4-O-C12-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the modulation of inflammatory mediators like tumor necrosis factor-alpha and other cytokines .
Comparison with Similar Compounds
Thalidomide-4-O-C12-NH2 (hydrochloride) is unique due to its specific functionalization and ability to form PROTACs. Similar compounds include:
Thalidomide: The parent compound, known for its historical use and teratogenic effects.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects, used in the treatment of multiple myeloma.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
These compounds share a common mechanism of action but differ in their specific functional groups and therapeutic applications.
Properties
Molecular Formula |
C25H36ClN3O5 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
4-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H35N3O5.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-33-20-13-11-12-18-22(20)25(32)28(24(18)31)19-14-15-21(29)27-23(19)30;/h11-13,19H,1-10,14-17,26H2,(H,27,29,30);1H |
InChI Key |
ZNEQRIRWIFHMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


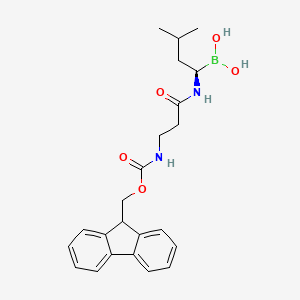
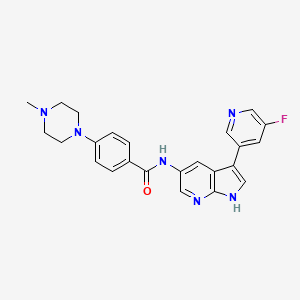
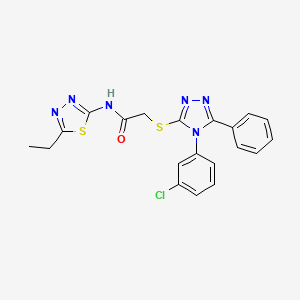

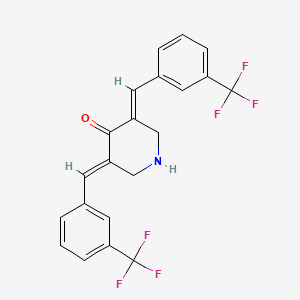
![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)
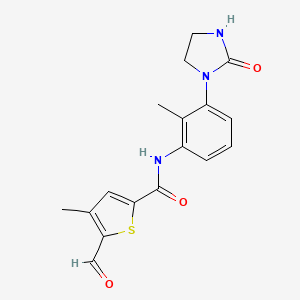
![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)

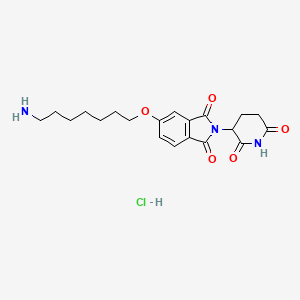
![4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid](/img/structure/B10861409.png)

